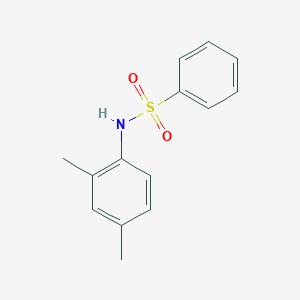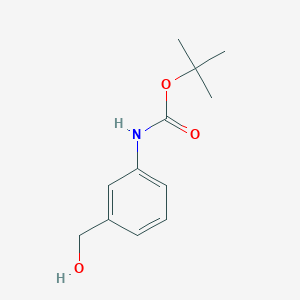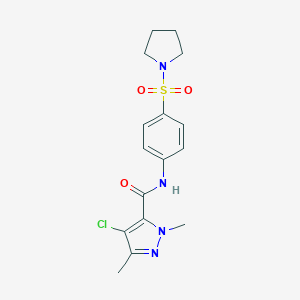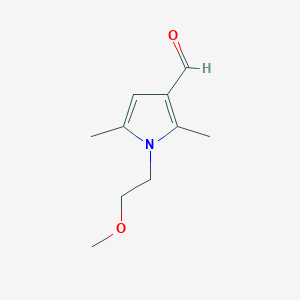![molecular formula C13H9ClN2 B183160 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 38922-74-6](/img/structure/B183160.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Overview
Description
“2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9ClN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine derivatives through cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via three-component reaction .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycles . The compound has a molecular weight of 228.683 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “this compound”, can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Scientific Research Applications
Corrosion Inhibition : Derivatives of imidazo[1,2-a]pyridine, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have shown high inhibition performance in protecting mild steel against corrosion in acidic environments. These compounds behave as mixed-type inhibitors, combining both anodic and cathodic inhibition properties, with experimental results supported by quantum chemical calculations and molecular dynamics simulations (Saady et al., 2021).
Antimicrobial Activity : Various derivatives of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine have been synthesized and assayed for their biological activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Some of these compounds showed moderate activity, indicating potential utility in developing new antimicrobial agents (Bhuva et al., 2015).
Anticancer Potential : The synthesis of this compound derivatives and their evaluation for anticancer activity have been investigated. One study identified a compound with significant potential against human cancer cell lines, suggesting the therapeutic potential of these derivatives in oncology (Potikha & Brovarets, 2020).
Pharmaceutical Applications : Imidazo[1,2-a]pyridine derivatives have a broad range of applications in medicinal chemistry, including activities as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic agents. This diversity highlights the significant role of this scaffold in the development of new therapeutic agents (Deep et al., 2016).
Inhibitors and Ligands : Imidazo[1,2-a]pyridine analogues are increasingly used as enzyme inhibitors and receptor ligands, showcasing their importance in pharmacological research. Their role in developing anti-infectious agents is also notable (Enguehard-Gueiffier & Gueiffier, 2007).
Mechanism of Action
While the specific mechanism of action for “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines are generally recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used as key structural elements in various drugs .
Future Directions
The future directions for “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, the development of safe synthetic methodologies that efficiently access imidazo[1,2-a]pyridines and their associated derivatives continues to generate much research interest in synthetic chemistry .
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHEECJTVTTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353587 | |
| Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38922-74-6 | |
| Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine?
A1: this compound [] is characterized by a fused ring system consisting of an imidazole ring attached to a pyridine ring, with a 4-chlorophenyl group substituted at the 2-position of the imidazole ring. While its exact molecular weight can vary slightly depending on the presence of isotopes, its molecular formula is C14H9ClN2. Crystallographic studies [] have shown that the molecule exists in two distinct conformations within the crystal lattice, differing in the dihedral angle between the benzene ring and the imidazole ring system.
Q2: What are the potential applications of this compound in organic synthesis?
A2: this compound-3-carbaldehyde, a derivative of this compound, serves as a versatile building block in organic synthesis. It reacts with various aryl acetophenones in the presence of an alkali catalyst to yield chalcones []. These chalcones can be further reacted with urea under basic conditions to produce oxopyrimidines []. These reactions highlight the compound's utility in constructing diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Q3: Has the antimicrobial activity of compounds derived from this compound been investigated?
A3: Researchers have synthesized a series of chalcones and oxopyrimidines incorporating the this compound moiety []. These newly synthesized compounds were then subjected to antimicrobial activity screening []. Although specific details regarding the antimicrobial activity are not provided in the abstract, this research suggests the potential of this compound derivatives as lead compounds for developing novel antimicrobial agents.
Q4: Are there any computational studies on this compound or its derivatives?
A4: While the provided abstracts do not explicitly mention computational studies on this compound, research on imidazopyridine derivatives often employs computational chemistry techniques []. These techniques, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide valuable insights into electronic structure, reactivity, and interactions with biological targets, guiding further experimental investigations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















